morpholino(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
Description
The compound morpholino(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a triazole-based derivative featuring a morpholine moiety and a pyrimidin-2-ylthio-methyl substituent. Its structure combines a 1,2,3-triazole core with a phenyl group at position 1, a pyrimidin-2-ylthio-methyl group at position 5, and a morpholino-methanone group at position 2.
Properties
IUPAC Name |
morpholin-4-yl-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-17(23-9-11-26-12-10-23)16-15(13-27-18-19-7-4-8-20-18)24(22-21-16)14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIBUEQAOPTFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Morpholino(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic compound that belongs to the class of triazoles, which have gained attention due to their diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Synthesis
The synthesis of this compound typically involves a multi-step process that incorporates a triazole core. The synthesis can be achieved through methods such as "click" chemistry, which facilitates the formation of the triazole ring via azide and alkyne coupling reactions. The resulting compound is characterized by various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1H-triazoles demonstrate potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 0.12 |
| B | S. aureus | 0.25 |
| C | Bacillus subtilis | 0.50 |
| D | Pseudomonas aeruginosa | 0.75 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Triazoles have been shown to interfere with the function of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to cell death in susceptible bacterial strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit specific kinases involved in cell proliferation pathways, making it a candidate for further development in cancer therapeutics .
Case Study: PLK4 Inhibition
A related study demonstrated that triazole derivatives could effectively inhibit Polo-like kinase 4 (PLK4), an important regulator of cell division. The compound exhibited an IC50 value of 0.0067 µM against PLK4, indicating strong inhibitory activity . This suggests potential applications in targeting cancer cells that overexpress PLK4.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related morpholino-triazole derivatives, focusing on molecular features, synthesis, and inferred properties.
Structural Analogues
2.1.1. {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone
- Core Structure: Similar 1,2,3-triazole scaffold with a morpholino-methanone group.
- Key Differences: Substituent at position 1: 8-(trifluoromethyl)quinoline instead of phenyl. Substituent at position 5: Methyl group instead of pyrimidin-2-ylthio-methyl.
- Properties: The quinoline group introduces rigidity and planar π-systems, with a trifluoromethyl group enhancing lipophilicity. Dihedral angles between the triazole and quinoline (54.48°) suggest moderate planarity, influencing binding interactions . Hydrogen bonding (C–H···F, C–H···O) observed in crystal packing may correlate with solid-state stability .
2.1.2. 1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanone
- Core Structure: Triazole with morpholino-methanone.
- Key Differences :
- Substituent at position 1: 4-Chlorophenyl instead of phenyl.
- Substituent at position 5: Pyridin-3-yl instead of pyrimidin-2-ylthio-methyl.
- Pyridine’s nitrogen may participate in additional hydrogen bonding .
2.1.3. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Core Structure: Hybrid pyrrolopyridine-triazole system with morpholino.
- Key Differences :
- A fused pyrrolopyridine ring replaces the simple triazole core.
- The triazole is linked via a methyl group to the pyrrolopyridine.
- Properties :
Physicochemical Properties
*Calculated based on molecular formula.
Research Findings and Data Tables
Table 1: Structural Comparison of Morpholino-Triazole Derivatives
| Compound | R1 (Position 1) | R5 (Position 5) | R4 (Position 4) | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Phenyl | Pyrimidin-2-ylthio-methyl | Morpholino-methanone | 413.4 |
| {5-Methyl-1-[8-(CF3)quinolin-4-yl]-...} | 8-(Trifluoromethyl)quinoline | Methyl | Morpholino-methanone | 387.3 |
| [1-(4-Cl-phenyl)-5-(pyridin-3-yl)-...] | 4-Chlorophenyl | Pyridin-3-yl | Morpholino-methanone | 369.8 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing morpholino(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone?
- Methodology :
- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. The pyrimidin-2-ylthio group can be introduced via nucleophilic substitution using pyrimidine-2-thiol under basic conditions .
- Morpholino Incorporation : React the intermediate triazole derivative with morpholine in the presence of a coupling agent (e.g., EDCI/HOBt) to form the methanone linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
Q. How can the crystal structure of this compound be resolved to validate its geometry?
- Methodology :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, applying anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen positions using SHELXPRO’s riding model .
- Data Handling : Process diffraction data with WinGX, including absorption correction and space group determination. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
- Metrics : Report bond lengths (±0.002 Å), angles (±0.1°), and R-factor convergence (<5%) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Parameterize the pyrimidin-2-ylthio group for sulfur-π interactions and the morpholino moiety for hydrogen bonding .
- QSAR Analysis : Train models on datasets of structurally related triazole-morpholino hybrids. Focus on descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Validation : Compare predicted IC values with experimental enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Q. How should researchers address contradictions in crystallographic and spectroscopic data?
- Methodology :
- Discrepancy Analysis : If NMR suggests a planar triazole ring but XRD shows puckering, consider dynamic effects (e.g., temperature-dependent XRD or variable-temperature NMR) .
- DFT Calculations : Optimize the geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare computed vs. experimental bond angles to identify steric or electronic distortions .
- Error Sources : Check for solvent inclusion in XRD (PLATON SQUEEZE) or paramagnetic impurities in NMR (relaxation time analysis) .
Q. What experimental approaches can elucidate the compound’s reactivity under oxidative conditions?
- Methodology :
- Controlled Oxidation : Expose the compound to mCPBA or HO in DCM. Monitor reaction progress via TLC and LC-MS. Isolate sulfoxide/sulfone derivatives for structural confirmation .
- Mechanistic Probes : Use O-labeled HO to track oxygen incorporation. Conduct kinetic studies (UV-Vis monitoring) to determine rate constants .
- Computational Support : Perform transition-state modeling (Gaussian09) to identify reactive sites on the pyrimidin-2-ylthio group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
